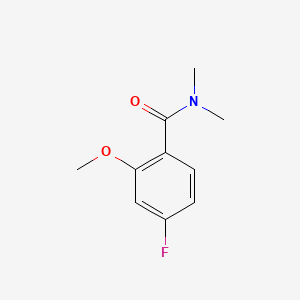

4-Fluoro-2-methoxy-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-12(2)10(13)8-5-4-7(11)6-9(8)14-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXAHKFNYRRYFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Fluoro 2 Methoxy N,n Dimethylbenzamide

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide reveals several potential synthetic disconnections. The most direct approach involves disconnecting the amide bond, which is the most common strategy for benzamide (B126) synthesis. This leads to two key synthons: 4-fluoro-2-methoxybenzoic acid and dimethylamine (B145610).

Figure 1: Retrosynthetic Analysis of this compound

This primary disconnection suggests that the core of the synthesis will be an amidation reaction. Further retrosynthetic steps on the 4-fluoro-2-methoxybenzoic acid precursor could involve functional group interconversions, such as the methoxylation of a phenol (B47542) or the fluorination of an aromatic ring at an earlier stage. However, the commercial availability of 4-fluoro-2-methoxybenzoic acid makes the direct amidation route the most practical. fishersci.ca

Classical Synthetic Routes to Substituted Benzamides

Classical methods for the synthesis of substituted benzamides are well-established and provide a reliable foundation for the preparation of the target compound. researchgate.netmdpi.com

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid. chemistrysteps.com This is because the carboxylic acid will readily deprotonate the basic amine to form a stable carboxylate salt, which is unreactive towards nucleophilic attack. chemistrysteps.com Several strategies have been developed to overcome this challenge.

One of the most common methods involves converting the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride. This can be achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and readily reacts with the amine to form the amide.

Alternatively, a wide array of coupling reagents can be used to facilitate the direct amidation of carboxylic acids with amines under milder conditions. nih.govresearchgate.net These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. chemistrysteps.comnih.gov The reaction between a carboxylic acid and an amine using EDC is a widely used method for amide bond formation. researchgate.net

The general mechanism for carbodiimide-mediated coupling involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to yield the desired amide and a urea (B33335) byproduct. chemistrysteps.com

Table 1: Common Coupling Reagents for Amidation

| Coupling Reagent | Additive(s) | Key Features |

| N,N'-Dicyclohexylcarbodiimide (DCC) | HOBt, DMAP | High yielding, but the dicyclohexylurea byproduct can be difficult to remove. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt, DMAP | Water-soluble urea byproduct, simplifying purification. nih.govresearchgate.net |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | DIPEA | Effective for sterically hindered substrates. |

| (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) | DIPEA | Highly efficient, especially for difficult couplings. nih.gov |

While the activation of carboxylic acids is the most prevalent route, substituted benzamides can also be synthesized from other functional groups.

From Nitriles: The hydrolysis of nitriles can produce amides. This reaction can be catalyzed by acids or bases, often under harsh conditions. A milder method involves the use of a manganese dioxide catalyst to convert nitriles to amides. google.com This method has been shown to be effective for a range of nitriles, including aryl nitriles. google.com

From Esters: Amides can be formed from the reaction of esters with amines, a process known as aminolysis. This reaction is typically slower than the reaction with acyl chlorides and often requires heating or catalysis. youtube.com More recently, methods using iodine as a catalyst for the reaction of esters with nitriles to form amides have been developed. nih.gov Hydrothermal conditions have also been explored for the condensation of precursors to form amides and esters. nih.gov

Novel and Optimized Synthetic Protocols for this compound

Modern synthetic chemistry has focused on developing more efficient, sustainable, and atom-economical methods for amide bond formation.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. chemmethod.com In the context of benzamide synthesis, this has led to the development of solvent-free reactions and the use of more environmentally benign catalysts. uclouvain.be

For instance, catalytic methods that avoid the use of stoichiometric activating agents are highly desirable. Transition-metal catalysts, including those based on nickel, have been shown to be effective in the synthesis of amides from esters and nitro compounds in a more step-economical manner. nih.gov The use of N,N-dimethylformamide (DMF) not only as a solvent but also as a reactant in amidation reactions has been explored under various catalytic conditions. nih.gov Furthermore, the development of protocols using environmentally friendly solvents or even solvent-free conditions aligns with the goals of green chemistry. uclouvain.bemdpi.com

While this compound is not a chiral molecule, the synthesis of related benzamide derivatives that do possess stereocenters is an important area of research. For example, the presence of atropisomerism in certain N-aryl benzamides has led to the development of stereoselective synthetic methods. rsc.org Atropisomers are stereoisomers arising from hindered rotation around a single bond. The stereoselective synthesis of these compounds can be achieved through various strategies, including intramolecular acyl transfer. rsc.org

For benzamide derivatives with chiral centers in the amine or carboxylic acid portion, stereoselective synthesis often relies on the use of chiral starting materials or chiral catalysts. The condensation of a chiral amine with an activated carboxylic acid, for instance, would proceed with retention of stereochemistry at the amine's chiral center. In cases where a new stereocenter is formed during the reaction, asymmetric catalysis can be employed to control the stereochemical outcome. For example, the stereoselective synthesis of α,β-unsaturated imine-benzodiazepines has been achieved through condensation reactions. nih.gov

Flow Chemistry and Continuous Processing Applications in Benzamide Synthesis

The paradigm of chemical manufacturing is increasingly shifting from traditional batch processing to continuous flow chemistry, driven by the numerous advantages this technology offers. nih.govapolloscientific.co.uk Flow chemistry provides enhanced control over reaction parameters, improved safety profiles, and greater scalability, making it an attractive alternative for the synthesis of pharmaceutical intermediates and active ingredients. apolloscientific.co.ukbldpharm.com

Continuous processing is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side-product formation. tcichemicals.com In the context of benzamide synthesis, flow chemistry enables rapid and efficient amidation reactions. The high surface-area-to-volume ratio of flow reactors facilitates superior heat transfer, mitigating risks associated with exothermic processes. nih.gov Furthermore, the ability to operate at elevated pressures and temperatures allows for accelerated reaction rates. nih.gov

Recent advancements have also focused on developing in-line purification and analysis techniques (Process Analytical Technology - PAT) for continuous manufacturing. apolloscientific.co.uk These innovations are crucial for ensuring the quality and consistency of the final product in a continuous process.

Table 1: Advantages of Flow Chemistry in Benzamide Synthesis

| Feature | Advantage | Reference |

| Enhanced Heat Transfer | Improved safety for exothermic reactions, better temperature control. | nih.gov |

| Rapid Mixing | Increased reaction rates and improved product homogeneity. | bldpharm.com |

| Pressurization | Ability to use solvents above their boiling points, accelerating reactions. | nih.gov |

| Scalability | Easier and more predictable scaling from laboratory to production. | apolloscientific.co.uk |

| Safety | Minimized exposure to hazardous reagents and unstable intermediates. | tcichemicals.com |

| Process Integration | Telescoping of multiple reaction steps into a single continuous process. | google.com |

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound is predicated on fundamental reaction mechanisms, primarily concerning the formation of the amide bond. The direct amidation of a carboxylic acid with an amine is a thermodynamically favorable but kinetically slow process. Therefore, activation of the carboxylic acid is typically required.

One common strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or a mixed anhydride. For instance, the reaction of 4-fluoro-2-methoxybenzoic acid with a chlorinating agent like thionyl chloride would proceed through a nucleophilic acyl substitution mechanism to form the corresponding acyl chloride. This highly electrophilic intermediate then readily reacts with dimethylamine in a subsequent nucleophilic acyl substitution to furnish the final benzamide.

Alternatively, coupling reagents can be employed to facilitate amide bond formation directly from the carboxylic acid and amine. Reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are often used. The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by dimethylamine, leading to the formation of the amide bond and the release of a urea byproduct.

The hydrolysis of benzamides under acidic conditions has been shown to proceed via an A-2 mechanism, involving the attack of water on the protonated amide. Mechanistic studies on the formation of benzamides through the reaction of aryl halides with formamide (B127407) under photoredox/nickel dual catalysis have revealed distinct pathways for C-C and C-N bond formation, governed by processes such as hydrogen atom transfer (HAT) and triplet energy transfer. nih.gov

In the context of reactions involving superacids, the formation of benzamides from arenes and cyanoguanidine is proposed to involve a superelectrophilic dicationic intermediate. Theoretical calculations support the formation of this highly reactive species, which then undergoes a series of steps including C-C bond formation and subsequent hydrolysis to yield the benzamide product.

Table 2: Key Mechanistic Concepts in Benzamide Synthesis

| Reaction Type | Key Mechanistic Feature | Relevance to Synthesis |

| Acyl Halide Formation | Nucleophilic acyl substitution at the carbonyl carbon of the carboxylic acid. | Activation of the carboxylic acid for subsequent amidation. |

| Amidation with Acyl Halide | Nucleophilic acyl substitution by the amine on the highly electrophilic acyl halide. | Formation of the final amide bond. |

| Carbodiimide-mediated Coupling | Formation of a reactive O-acylisourea intermediate. | Direct formation of the amide bond from the carboxylic acid and amine. |

| Acid-Catalyzed Hydrolysis | A-2 mechanism involving protonation of the amide followed by nucleophilic attack of water. | Understanding potential degradation pathways. |

| Photoredox/Nickel Catalysis | Divergent pathways involving hydrogen atom transfer (HAT) or triplet energy transfer. | Alternative C-N bond forming strategies. nih.gov |

| Superacid Catalysis | Formation of superelectrophilic intermediates. | Direct carboxamidation of arenes. |

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies:No MS/MS fragmentation studies for this compound are available to be analyzed.

Without access to primary research data from synthesis and characterization studies of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide, a scientifically accurate and detailed article according to the requested outline cannot be generated.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. For this compound, these analyses would provide key insights into its molecular structure.

The IR and Raman spectra would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Based on studies of similar benzamide (B126) derivatives, the following characteristic vibrational frequencies would be anticipated:

Carbonyl (C=O) Stretching: A strong absorption band, typically in the region of 1630-1680 cm⁻¹, is a hallmark of the amide functional group. The precise wavenumber would be influenced by the electronic effects of the fluorine and methoxy (B1213986) substituents on the benzene (B151609) ring.

C-N Stretching: The stretching vibration of the bond between the carbonyl carbon and the nitrogen atom of the dimethylamino group would likely appear in the 1300-1400 cm⁻¹ range.

Aromatic C-C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region would be indicative of the carbon-carbon stretching vibrations within the benzene ring.

C-F Stretching: A strong band, typically found between 1000 and 1400 cm⁻¹, would signify the presence of the carbon-fluorine bond.

C-O (Methoxy) Stretching: Asymmetric and symmetric stretching vibrations of the C-O-C bond of the methoxy group would be expected in the 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹ regions, respectively.

C-H Stretching: Vibrations corresponding to the aromatic and methyl C-H bonds would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

A detailed analysis, often supported by computational methods like Density Functional Theory (DFT), would allow for the precise assignment of these vibrational modes.

Table 1: Anticipated Infrared and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amide | C=O Stretch | 1630-1680 |

| Amide | C-N Stretch | 1300-1400 |

| Aromatic Ring | C-C Stretch | 1400-1600 |

| Aryl Halide | C-F Stretch | 1000-1400 |

| Methoxy | C-O Asymmetric Stretch | 1200-1275 |

| Methoxy | C-O Symmetric Stretch | 1000-1075 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Methyl (N,N-dimethyl) | C-H Stretch | 2850-2960 |

This table is predictive and based on data for analogous compounds. Specific experimental values for this compound are not currently available.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide invaluable information about its molecular architecture and how the molecules pack together in the solid state.

Should a suitable crystal of this compound be grown, X-ray diffraction analysis would yield its crystal system, space group, and unit cell dimensions. The refinement of the crystal structure would provide precise bond lengths, bond angles, and torsion angles. For instance, analysis of related structures, such as 2-Fluoro-N-(4-methoxyphenyl)benzamide, reveals specific inclinations between the aromatic rings and the amide plane. A similar detailed geometry would be expected for the title compound.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the crystal lattice |

| a, b, c (Å) | The lengths of the unit cell axes |

| α, β, γ (°) | The angles of the unit cell |

| V (ų) | The volume of the unit cell |

| Z | The number of molecules per unit cell |

This table represents the type of data that would be obtained from an X-ray crystallography experiment. No experimental data is currently available for this specific compound.

The crystallographic data would allow for a detailed conformational analysis. A key feature would be the torsion angle between the plane of the benzene ring and the amide group. This angle is influenced by the steric hindrance and electronic interactions of the substituents. The presence of the methoxy group at the ortho position and the N,N-dimethyl groups on the amide nitrogen would likely lead to a non-planar conformation to minimize steric strain.

While this compound lacks conventional hydrogen bond donors (like N-H or O-H), the crystal packing could be stabilized by weaker intermolecular interactions. These could include C-H···O and C-H···F hydrogen bonds, where hydrogen atoms from the methyl or aromatic groups interact with the oxygen of the carbonyl or methoxy groups, or the fluorine atom of neighboring molecules.

Reactivity Profiles and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions on the Benzamide (B126) Ring

The benzene (B151609) ring of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide possesses a complex substitution pattern that governs the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents must be considered:

Methoxy (B1213986) Group (-OCH₃): Located at position 2, the methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density through resonance.

Fluorine Atom (-F): Positioned at position 4, the fluorine atom is a deactivating group due to its high electronegativity (inductive effect), but it is also ortho, para-directing because of its lone pairs' ability to participate in resonance.

N,N-dimethylamide Group (-CON(CH₃)₂): This group is deactivating and primarily meta-directing.

The positions open for substitution are C3, C5, and C6. The powerful activating and ortho, para-directing nature of the methoxy group at C2 is the dominant influence. It strongly directs incoming electrophiles to its ortho position (C3) and its para position (C5). The fluorine at C4 also directs to the C3 and C5 positions. The amide group directs to C3 and C5. Therefore, electrophilic attack is overwhelmingly favored at the C3 and C5 positions. The steric hindrance from the adjacent methoxy and amide groups might influence the relative rates of substitution at these two sites.

| Position | Activating/Deactivating Influence | Directing Effect | Predicted Reactivity |

| C3 | Activated by -OCH₃ (ortho) | Favored by -OCH₃, -F, and -CON(CH₃)₂ | Highly likely site of substitution |

| C5 | Activated by -OCH₃ (para) | Favored by -OCH₃, -F, and -CON(CH₃)₂ | Highly likely site of substitution |

| C6 | Sterically hindered by amide group | Not electronically favored | Unlikely site of substitution |

Nucleophilic Reactivity at the Amide Carbonyl

The carbonyl carbon of the amide group is an electrophilic center susceptible to nucleophilic attack. The presence of the electron-withdrawing fluorine atom at the para position enhances the electrophilicity of the carbonyl carbon, making the benzoyl group more activated towards nucleophiles. This compound can serve as a Weinreb amide equivalent, which are well-known for their controlled reactivity with organometallic reagents to form ketones. For instance, reactions with Grignard or organolithium reagents are expected to proceed via a stable tetrahedral intermediate, which upon workup, yields a ketone rather than undergoing a second addition to form a tertiary alcohol.

This controlled reactivity makes it a valuable intermediate in organic synthesis for creating complex molecules.

Transformations Involving the Fluorine Atom

The carbon-fluorine bond on an aromatic ring is typically very strong. However, the fluorine atom can be displaced via a nucleophilic aromatic substitution (SNAr) reaction. For an SNAr reaction to occur, the ring must be activated by potent electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.

In this compound, the amide group (-CON(CH₃)₂) at the meta position provides some electron-withdrawing character, but the methoxy group (-OCH₃) at the ortho position is strongly electron-donating, which deactivates the ring for SNAr at the C4 position. Therefore, direct displacement of the fluorine atom by a nucleophile is generally difficult under standard SNAr conditions. However, in related structures, nucleophilic substitution of fluoride (B91410) has been achieved, suggesting that with the right choice of potent nucleophiles and reaction conditions, this transformation may be possible. nih.gov

Reactions at the Methoxy Group

The methoxy group is an ether linkage and can be cleaved under strong acidic conditions or by using specific Lewis acids. The most common method for demethylating aryl methyl ethers is treatment with boron tribromide (BBr₃). This reaction proceeds via coordination of the Lewis acidic boron to the methoxy oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

In a study on a structurally similar compound, 2-(4-Fluoro-2-nitrophenylthio)-5-methoxy-N,N-dimethylbenzamide (17), the methoxy group was effectively removed using BBr₃ to yield the corresponding phenol (B47542), 2-(4-Fluoro-2-nitrophenylthio)-5-hydroxy-N,N-dimethylbenzamide (21), in 83% yield. nih.gov This demonstrates a reliable method for transforming the methoxy group into a hydroxyl group, which can then be used for further functionalization. nih.gov

Reaction Example: Demethylation

| Reactant | Reagent | Product | Yield | Reference |

|---|

Amide Bond Hydrolysis and Stability Studies

The amide bond in this compound can be hydrolyzed to the corresponding carboxylic acid (4-Fluoro-2-methoxybenzoic acid) and dimethylamine (B145610) under either acidic or basic conditions, typically requiring elevated temperatures. The electron-withdrawing fluorine atom located para to the amide's point of attachment can increase the susceptibility of the carbonyl group to nucleophilic attack by water or hydroxide (B78521) ions, potentially facilitating hydrolysis compared to non-fluorinated analogues.

Studies on the hydrolysis of related amidines and amides show that the stability is highly pH-dependent. researchgate.net For N,N-disubstituted benzamides, acidic hydrolysis involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for attack by water. Basic hydrolysis proceeds via direct attack of a hydroxide ion on the carbonyl carbon. Due to the stability of the N,N-dimethylamide, vigorous conditions are often necessary for complete hydrolysis.

Investigations into Chemo-, Regio-, and Stereoselectivity in Reactions

The multifunctional nature of this compound makes selective transformations a key consideration in its synthetic applications.

Chemoselectivity: A primary challenge is achieving selectivity between the different reactive sites. For example, when using a strong nucleophile/base like an organolithium reagent, competition can exist between nucleophilic attack at the carbonyl, SNAr at the fluorine position, and deprotonation at the benzylic position of the methoxy group or on the ring. The use of Weinreb amide-like conditions (e.g., Grignard reagents at low temperatures) favors chemoselective attack at the amide carbonyl. The demethylation with BBr₃ demonstrates chemoselectivity for the methoxy group over the other functionalities. nih.gov

Regioselectivity: As discussed in section 4.1, electrophilic aromatic substitution is highly regioselective, directed primarily by the activating methoxy group to the C3 and C5 positions. The specific outcome would likely depend on the steric bulk of the incoming electrophile.

Stereoselectivity: The molecule itself is achiral. Stereoselectivity becomes relevant when it is used as a substrate in reactions that generate a new chiral center. For example, the reduction of a ketone formed from this benzamide could lead to a chiral alcohol. The choice of reducing agent and chiral catalysts would then determine the stereochemical outcome of the reaction.

Computational and Theoretical Investigations

Quantum Chemical Calculations: Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which govern the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

DFT is a widely used computational method for predicting the three-dimensional arrangement of atoms (geometry optimization) and the total electronic energy of a molecule. For a molecule like 4-Fluoro-2-methoxy-N,N-dimethylbenzamide, DFT calculations would typically be employed to find the most stable geometric structure (the global minimum on the potential energy surface). This would involve determining key bond lengths, bond angles, and dihedral angles. However, no specific studies applying DFT to this compound are available.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more intensive than DFT, they can provide highly accurate results for electronic structure. An analysis of this compound using high-level ab initio methods would offer a benchmark for its electronic properties, but such research has not been published.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

Conformational analysis examines the different spatial arrangements of a molecule (conformers) and their relative energies. This is particularly important for flexible molecules like this compound, which has several rotatable bonds.

Potential Energy Surface Mapping

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. For this compound, a PES scan would typically involve rotating the bonds connecting the methoxy (B1213986) group, the N,N-dimethylamino group, and the amide group to the benzene (B151609) ring to identify stable conformers and the energy barriers between them. No such mapping for this molecule is documented.

Solvent Effects on Conformation

The surrounding solvent can significantly influence the conformational preferences of a molecule. Molecular dynamics simulations in different solvents (e.g., polar and non-polar) would reveal how intermolecular interactions affect the shape and stability of this compound. This information is currently not available.

Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structure.

Calculations, often using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. Similarly, the vibrational frequencies for an IR spectrum can be calculated. These theoretical spectra would then be compared against experimental data to validate both the computational model and the experimental structure determination. Unfortunately, no studies presenting a comparison between predicted and experimental spectra for this compound were found.

Reaction Mechanism Elucidation through Transition State Calculations

The synthesis of this compound, like other amides, typically involves the formation of an amide bond. Computational chemistry offers profound insights into the mechanisms of such reactions by identifying and characterizing the transition states involved. A transition state is a high-energy, transient molecular configuration that must be achieved for a chemical reaction to proceed from reactants to products.

The direct dehydrative condensation of a carboxylic acid and an amine to form an amide generally requires high temperatures. rsc.org However, various catalytic methods have been developed to facilitate this transformation under milder conditions. rsc.org Computational techniques, particularly Density Functional Theory (DFT) calculations, can be employed to map out the energy landscape of these reaction pathways. rsc.org For instance, in a proposed mechanism for boronic acid-catalyzed amidation, calculations can identify the key intermediates and the transition state for the rate-determining dehydration step. rsc.org

For a reaction involving a substituted benzamide (B126) like this compound, transition state calculations would typically involve:

Geometry Optimization: Finding the lowest energy structures for the reactants, products, and any intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that connects the reactants and products. This is often the most computationally demanding step.

Frequency Calculations: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These calculations provide crucial information about the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict the most likely reaction mechanism. For example, in the formation of a simple amide from a carboxylic acid and an amine, a four-membered transition state has been proposed and can be computationally modeled. researchgate.net

In Silico Predictions of Molecular Properties Relevant to Design

In silico methods, meaning "performed on computer or via computer simulation," are invaluable for predicting the physicochemical and pharmacokinetic properties of molecules like this compound before they are even synthesized. mdpi.com These predictions help in the early stages of drug discovery and materials science to prioritize candidates with desirable characteristics. mdpi.comnih.gov

Key molecular properties that can be predicted include:

Electronic Properties: The distribution of electrons in a molecule is fundamental to its reactivity and intermolecular interactions. The molecular electrostatic potential (MEP) is a particularly useful descriptor, as it shows the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov For substituted benzenes, the MEP can reveal how substituents influence the aromatic ring's reactivity. ias.ac.innih.gov In the case of this compound, the fluorine and methoxy groups would significantly alter the MEP compared to an unsubstituted benzamide.

Lipophilicity: The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

Solubility: The ability of a compound to dissolve in a solvent is another crucial property that can be estimated using computational models.

Drug-likeness: Several rules, such as Lipinski's Rule of Five, use calculated molecular properties (like molecular weight, log P, and the number of hydrogen bond donors and acceptors) to assess whether a compound is likely to be an orally active drug. nih.gov

The following table illustrates the types of molecular properties that can be calculated for a series of benzamide derivatives. Note that this data is for illustrative purposes and does not represent the specific values for this compound.

| Property | Description | Typical Calculated Values for Benzamide Analogs |

| Molecular Weight | The mass of one mole of the substance. | 150 - 350 g/mol |

| log P | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | 1.5 - 4.0 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | 40 - 90 Ų |

| Number of Hydrogen Bond Donors | The number of N-H and O-H bonds. | 0 - 2 |

| Number of Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | 2 - 5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. igi-global.comtandfonline.com By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized analogs. ijpsr.com This is a powerful tool in drug discovery for designing more potent and selective compounds. nih.govnih.gov

The general workflow for a QSAR study on analogs of this compound would be:

Data Set Collection: A series of structurally related benzamide analogs with their experimentally measured biological activities (e.g., IC₅₀ values) would be compiled. igi-global.com

Molecular Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors representing its physicochemical properties (e.g., steric, electronic, and hydrophobic parameters) are calculated. ijpsr.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. igi-global.comnih.gov

For example, a QSAR study on N-substituted benzimidazole (B57391) derived carboxamides generated models to explore which molecular properties have the greatest influence on their antioxidative activity. nih.gov Similarly, a study on benzylidene hydrazine (B178648) benzamides developed a QSAR equation to guide the design of new anticancer agents. unair.ac.id

The following table provides an example of a QSAR data set for a hypothetical series of benzamide analogs, illustrating the type of data required.

| Compound | Substituent (R) | logP (Descriptor 1) | Molar Refractivity (Descriptor 2) | pIC₅₀ (Activity) |

| Analog 1 | -H | 2.1 | 45.3 | 5.2 |

| Analog 2 | -Cl | 2.8 | 50.1 | 5.9 |

| Analog 3 | -CH₃ | 2.6 | 49.8 | 5.5 |

| Analog 4 | -OCH₃ | 2.3 | 47.2 | 6.1 |

A resulting QSAR equation might look like: pIC₅₀ = 0.5 * logP + 0.02 * Molar Refractivity + 4.0

This equation could then be used to predict the activity of new analogs, including this compound, by calculating the relevant descriptors.

Exploration of Derivatization and Functionalization Strategies

Synthesis of Analogs with Modified Substituents on the Aromatic Ring

The aromatic ring of 4-fluoro-2-methoxy-N,N-dimethylbenzamide offers multiple positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties.

Modification of the Fluoro Substituent: The fluorine atom at the C4 position can be replaced with other functional groups. For instance, nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce alternative substituents. Studies on similar fluorinated aromatic compounds have shown that the fluorine atom can be displaced by various nucleophiles, a reaction often facilitated by the presence of electron-withdrawing groups on the ring.

Modification of the Methoxy (B1213986) Substituent: The methoxy group at the C2 position is also a target for modification. Demethylation, for example using reagents like boron tribromide (BBr3), can yield a phenolic hydroxyl group. nih.gov This hydroxyl group can then be further functionalized, for instance, through alkylation to introduce longer alkyl chains or other functional moieties. nih.gov

Introduction of Additional Substituents: Further diversification can be achieved by introducing new substituents onto the aromatic ring. For example, electrophilic aromatic substitution reactions could be used to add groups such as nitro or halogen moieties, provided the existing substituents direct the incoming group to the desired position. The electronic properties of the difluoro(methoxy)methyl group have been studied, and it has been identified as a moderately electron-withdrawing substituent, which could be a potential modification. nuph.edu.ua

A summary of potential modifications to the aromatic ring is presented below:

| Position | Original Substituent | Potential Modifications |

| C4 | Fluoro | Chloro, Bromo, Cyano, Amino |

| C2 | Methoxy | Hydroxy, Ethoxy, Propoxy |

| C3, C5, C6 | Hydrogen | Nitro, Halogen, Alkyl |

Modification of the N,N-Dimethylamino Group

N-Dealkylation and N-Alkylation: One common strategy involves the removal of one or both methyl groups, followed by the introduction of different alkyl or aryl substituents. This allows for the exploration of a wide range of steric and electronic variations at the nitrogen atom.

Introduction of Cyclic Amines: The dimethylamino group can be replaced with cyclic amines such as piperidine, morpholine, or piperazine. This modification can impose conformational constraints on the amide side chain and introduce new points for functionalization.

Synthesis of N-Alkoxy-N-methylbenzamides: The N,N-dimethylamino group can be replaced by an N-methoxy-N-methylamino group. For instance, 4-fluoro-N-methoxy-N-methylbenzamide is a known compound that serves as a versatile intermediate in organic synthesis.

Strategies for Amide Isostere Replacement

The amide bond is a critical pharmacophoric element, but it can be susceptible to metabolic degradation. Replacing the amide group with a bioisostere can enhance metabolic stability and modulate other properties. drughunter.comresearchgate.net Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize molecular properties. drughunter.com

Heterocyclic Replacements: A common approach is to replace the amide functionality with five-membered heterocyclic rings. drughunter.com Examples of such bioisosteres include:

1,2,4-Oxadiazoles: These heterocycles have been successfully used as amide isosteres to improve metabolic stability. nih.gov

1,2,3-Triazoles: These can be synthesized via "click chemistry" and serve as effective amide bond mimics. researchgate.netnih.gov

Tetrazoles: Tetrazoles are another class of heterocycles that can function as bioisosteres for the amide group.

Non-Heterocyclic Replacements: Other functional groups can also serve as amide isosteres.

Trifluoroethylamine: This group can mimic the electronic properties of the amide carbonyl and enhance metabolic stability. drughunter.com

Retroamides: Inverting the amide bond (retroisosterism) can significantly alter the molecule's properties. drughunter.com

The following table summarizes some common amide isosteres:

| Isostere | Key Features |

| 1,2,4-Oxadiazole | Improved metabolic stability nih.gov |

| 1,2,3-Triazole | Readily accessible via click chemistry researchgate.netnih.gov |

| Tetrazole | Mimics the geometry and electronics of the amide bond |

| Trifluoroethylamine | Enhances metabolic stability and alters basicity drughunter.com |

| Retroamide | Inverts hydrogen bond donor/acceptor pattern drughunter.com |

Introduction of Chiral Centers for Stereochemical Diversification

The introduction of chiral centers into the this compound structure can lead to stereoisomers with distinct biological activities and pharmacokinetic profiles.

Asymmetric Synthesis: Chiral centers can be introduced through various asymmetric synthesis strategies. For example, chiral auxiliaries can be used to direct the formation of a specific stereoisomer.

Modification of Existing Groups: Chirality can also be introduced by modifying the existing functional groups. For instance, replacing one of the N-methyl groups with a chiral substituent would create a stereocenter at the nitrogen atom. Alternatively, introducing a chiral center into an alkyl chain attached to the aromatic ring or the amide nitrogen can also lead to stereochemical diversity.

Conjugation and Bioconjugation Strategies for Probe Development

To investigate the biological targets and mechanism of action of this compound and its analogs, it is often necessary to develop probes for use in biological assays.

Conjugation to Reporter Molecules: The parent compound or its derivatives can be conjugated to various reporter molecules, such as fluorescent dyes, biotin, or radioactive isotopes. This typically involves introducing a reactive functional group (a "handle") onto the molecule that can be used for conjugation. For example, a linker arm with a terminal amine, carboxylic acid, or alkyne can be attached to the aromatic ring or the amide nitrogen.

Bioconjugation for In Vivo Imaging: For applications such as positron emission tomography (PET) imaging, the molecule can be labeled with a positron-emitting radionuclide like fluorine-18. This often requires the synthesis of a precursor molecule that can be readily radiolabeled in the final step. The development of such imaging agents can provide valuable information about the in vivo distribution and target engagement of the compound.

Applications in Medicinal Chemistry Research Focus on Scaffold Design and Mechanistic Probes

Utility as a Privileged Scaffold for Designing Ligands

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to a molecular framework that is capable of binding to multiple biological targets with high affinity. The 4-fluoro-2-methoxyphenyl moiety present in the target compound is a feature found in a number of biologically active molecules. For instance, derivatives of N-(4-Fluoro-2-methoxy-5-nitrophenyl) have been utilized as intermediates in the synthesis of potent anticancer agents. This suggests that the 4-fluoro-2-methoxyphenyl core can be considered a viable scaffold for interacting with specific biological targets. The addition of the N,N-dimethylbenzamide group provides a vector for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of binding affinity and selectivity for a given target.

The combination of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group on the benzene (B151609) ring creates a distinct electronic environment that can influence protein-ligand interactions. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the methoxy group can impact solubility and metabolic stability. The N,N-dimethylamide functionality offers a handle for creating libraries of analogs with diverse physicochemical properties.

Rational Design of Analogs for Investigating Ligand-Target Interactions

Rational drug design relies on an understanding of the molecular interactions between a ligand and its biological target. This can be approached through two main strategies: structure-based drug design (SBDD) and ligand-based drug design (LBDD).

In the context of SBDD, if the three-dimensional structure of a target protein is known, computational docking studies could be employed to predict the binding mode of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide. The fluorine and methoxy substituents on the phenyl ring, along with the carbonyl oxygen and the dimethylamino group of the amide, could form specific hydrogen bonds and hydrophobic interactions within a binding pocket.

For example, analogs could be designed to probe the role of the fluorine atom by replacing it with other halogens or a hydrogen atom. Similarly, the methoxy group could be altered to other alkoxy groups of varying sizes to explore the steric and electronic requirements of the binding site. The N,N-dimethyl groups could be replaced with other alkyl groups or incorporated into a cyclic system to constrain the conformation of the amide side chain, potentially leading to increased affinity and selectivity.

In the absence of a known target structure, LBDD methods become crucial. If a series of active compounds with a similar benzamide (B126) core were identified, pharmacophore modeling could be used to define the essential three-dimensional arrangement of chemical features required for biological activity. The this compound could serve as a template for building such a model.

Quantitative Structure-Activity Relationship (QSAR) studies could also be performed on a series of analogs. By systematically modifying the substituents on the phenyl ring and the amide nitrogen and correlating these changes with biological activity, a mathematical model could be developed to predict the activity of novel, unsynthesized compounds. This approach would allow for the prioritization of synthetic efforts towards the most promising candidates.

Development of Molecular Probes for Biophysical Studies

Molecular probes are essential tools for studying biological systems. The structural features of this compound make it a candidate for development into such a probe. For instance, the introduction of a radiolabel, such as fluorine-18, could enable its use as a positron emission tomography (PET) tracer for in vivo imaging of a specific target. The synthesis of structurally similar compounds, such as 2-(4-Fluoro-2-nitrophenylthio)-5-methoxy-N,N-dimethylbenzamide for serotonin (B10506) transporter imaging, highlights the feasibility of this approach.

Furthermore, the inherent fluorescence of some benzamide derivatives could be exploited. While the fluorescence properties of this compound itself are not documented, analogs could be designed to be fluorescent, allowing for their use in techniques such as fluorescence microscopy and fluorescence polarization assays to study ligand-receptor binding events in real-time.

Contribution to Understanding Structure-Activity Relationships of Related Compound Classes

The systematic study of this compound and its analogs would contribute valuable data to the broader understanding of the structure-activity relationships (SAR) of benzamide-containing compounds. By comparing the biological activities of analogs with variations at the 2-, 4-, and N,N-dimethyl positions, a detailed SAR map could be constructed.

This information would be invaluable for the design of future compounds targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, where the benzamide scaffold is frequently encountered. The specific contributions of the fluorine and methoxy groups to binding affinity, selectivity, and pharmacokinetic properties could be elucidated, providing guiding principles for medicinal chemists working on related projects.

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design and synthesis, offering powerful tools for creating novel compounds with desired properties. nih.gov Generative AI models, for instance, can be trained on vast libraries of known bioactive molecules to design new chemical entities. nih.gov For benzamide (B126) derivatives, AI can be employed to predict biological activities, optimize pharmacokinetic profiles, and design more efficient and sustainable synthesis pathways. mdpi.commdpi.com

Deep learning tools can generate potential lead compounds by learning from the structures of existing molecules. nih.gov This approach could be used to design novel derivatives of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide with enhanced efficacy for specific biological targets. nih.govresearchgate.net Furthermore, AI algorithms can optimize reaction conditions and predict the outcomes of synthetic steps, reducing experimental waste and accelerating the development of new synthesis methods. mdpi.com Multi-agent AI frameworks are being developed to not only generate candidate molecules but also to analyze them and elucidate key targets for molecular optimization. rsc.org

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring product quality. Advanced spectroscopic techniques are increasingly used for in situ monitoring of (bio)catalytic processes. mdpi.com Techniques like Raman and infrared (IR) spectroscopy are particularly valuable as they are non-destructive and can provide detailed structural information directly from the reaction mixture. mdpi.comvtt.fi

For the synthesis of this compound and its derivatives, in situ monitoring could provide critical insights into reaction kinetics and intermediate formation. This real-time data allows for precise control over the reaction, leading to higher yields and purity. vtt.fi The development of specialized probes and the application of chemometrics for data analysis are enhancing the power of these spectroscopic methods, making them indispensable tools in modern synthetic chemistry. mdpi.comnih.gov

Green and Sustainable Synthesis of Benzamide Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. For benzamide derivatives, this involves using eco-friendly solvents, reducing the number of synthetic steps, and employing catalysts that are efficient and recyclable. chemmethod.com Recent research has focused on developing catalytic methods that avoid toxic reagents and harsh conditions. rsc.org

One innovative approach is the use of a manganese(I) catalyst for the N-methoxymethylation of primary amides using methanol (B129727) as both a reagent and a solvent, which represents a greener alternative to traditional methods. rsc.org Another strategy involves the photocatalyst-tuned, nickel-catalyzed coupling of aryl halides with formamide (B127407) to directly synthesize unprotected benzamides, offering an atom-economical method with a broad scope. acs.org These sustainable protocols could be adapted for the synthesis of this compound, reducing its environmental footprint. rsc.orgacs.org

Theoretical Frameworks for Predicting Novel Reactivity

Computational chemistry and theoretical frameworks, particularly Density Functional Theory (DFT), have become essential for predicting the structural, electronic, and reactive properties of molecules. researchgate.nettandfonline.com These methods allow researchers to study reaction mechanisms, predict the stability of different conformations, and identify reactive sites within a molecule. researchgate.netnih.gov

For this compound, DFT calculations could be used to understand how the fluoro and methoxy (B1213986) substituents influence the electronic structure and reactivity of the benzamide core. By calculating parameters like frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential, scientists can predict how the molecule will interact with other reagents and biological targets. researchgate.netsci-hub.se These theoretical insights are invaluable for designing new experiments and developing novel applications for the compound. nih.gov

Potential for Advanced Materials Science Applications (e.g., supramolecular assemblies)

Benzamide derivatives are not only important in medicinal chemistry but also show potential as building blocks for advanced materials. Their ability to form stable, predictable hydrogen-bonding networks makes them excellent candidates for constructing supramolecular assemblies. These ordered structures can have unique optical, electronic, or mechanical properties.

While specific research into the material science applications of this compound is not yet available, the general class of benzamides is being explored for creating functional materials. The substituents on the benzene (B151609) ring can be modified to tune the properties of the resulting supramolecular structures. The fluorine and methoxy groups on the title compound could impart specific properties, such as altered solubility or electronic characteristics, making it a potentially interesting component for liquid crystals, gels, or other functional materials.

Data of Related Benzamide Compounds

Due to the limited availability of specific experimental data for this compound, the table below includes information on structurally related benzamide compounds to provide a comparative context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Benzamide | 55-21-0 | C₇H₇NO | 121.14 | Simplest benzamide derivative; off-white solid. wikipedia.org |

| 2-Bromobenzamide | 4001-73-4 | C₇H₆BrNO | 200.035 | Used in synthetic chemistry; solid. nih.gov |

| 2-Bromo-N,N-dimethylbenzamide | 54616-47-6 | C₉H₁₀BrNO | 228.089 | A dimethylated benzamide derivative. nih.gov |

| N'-(phenyl)benzohydrazide | --- | C₁₃H₁₂N₂O | 212.25 | Shows potent tyrosinase inhibitory activity. researchgate.net |

| N-(benzoyloxy)benzamide | --- | C₁₄H₁₁NO₃ | 241.24 | Shows potent tyrosinase inhibitory activity. researchgate.net |

Q & A

Q. Basic

- IR Spectroscopy : Confirms amide C=O (1650–1680 cm⁻¹) and methoxy C-O (1250–1275 cm⁻¹) stretches.

- ¹H-NMR : Key signals include dimethylamide protons (δ 2.9–3.1 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm, split by fluorine coupling).

- Elemental Analysis : Validates molecular formula (e.g., C, H, N within ±0.4% of theoretical values).

Advanced characterization may include ¹³C-NMR and mass spectrometry (ESI-MS) for fragmentation patterns .

How can computational methods predict the reactivity and biological activity of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity.

- Molecular Docking : Screens potential protein targets (e.g., kinases) by simulating ligand-receptor interactions. For example, methoxy and fluorine groups may hydrogen-bond with active-site residues.

- QSAR Modeling : Correlates substituent effects (e.g., para-fluoro vs. meta-methoxy) with bioactivity data from analogues .

What safety protocols are essential during the synthesis of this compound?

Q. Basic

- Hazard Analysis : Review SDS for reagents like DCC (skin irritant) and sodium pivalate (explosive upon decomposition).

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile solvents (e.g., dichloromethane).

- Mutagenicity : While Ames testing shows lower mutagenic potential than similar anomeric amides, handle with caution .

How can researchers resolve contradictions in fluorescence or bioactivity data for benzamide derivatives?

Q. Advanced

- Standardized Conditions : Replicate experiments under controlled pH (5.0), temperature (25°C), and solvent systems.

- Statistical Analysis : Use ANOVA to assess variability; outliers may arise from impurities or photodegradation.

- Cross-Validation : Compare with structurally similar compounds (e.g., 4-Chloro analogues) to identify substituent-specific trends .

What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?

Q. Advanced

- Analog Synthesis : Modify substituents (e.g., replace fluorine with chlorine, vary methoxy position).

- Bioassays : Test antimicrobial activity via MIC assays or kinase inhibition via enzymatic assays.

- Multivariate Analysis : Principal Component Analysis (PCA) identifies structural descriptors (e.g., logP, dipole moment) linked to activity. Example: Fluorine’s electronegativity may enhance membrane permeability .

How to troubleshoot low yields in the synthesis of this compound?

Q. Advanced

- Reagent Stoichiometry : Ensure a 1:1.2 molar ratio of acid to amine to drive reaction completion.

- Side Reactions : Monitor for N-acylurea byproducts (DCC-mediated) via TLC (Rf = 0.5 in ethyl acetate/hexane).

- Purification : Use gradient elution in column chromatography (5–20% ethyl acetate in hexane) to isolate the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.